Odoratisol C
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Overview
Description
Odoratisol C is a naturally occurring neolignan isolated from the air-dried bark of the Vietnamese medicinal plant Machilus odoratissima Nees . Neolignans are a class of secondary metabolites formed by the oxidative coupling of phenylpropanoid units. This compound is known for its unique chemical structure and potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Odoratisol C typically involves the extraction from natural sources rather than synthetic routes. The compound is obtained from the methanolic extract of the bark of Machilus odoratissima Nees . The extraction process involves air-drying the bark, followed by solvent extraction using methanol.
Industrial Production Methods
Industrial production of this compound is not well-documented, as it is primarily isolated from natural sources. The extraction process can be scaled up by increasing the quantity of plant material and optimizing the solvent extraction conditions to maximize yield.
Chemical Reactions Analysis
Types of Reactions
Odoratisol C undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized neolignans, reduced derivatives, and substituted neolignans with various functional groups.
Scientific Research Applications
Odoratisol C has several scientific research applications, including:
Chemistry: It is used as a model compound to study the chemical behavior of neolignans and their derivatives.
Biology: this compound is investigated for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of Odoratisol C involves its interaction with various molecular targets and pathways. It is believed to exert its effects through:
Antioxidant Activity: this compound scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Anti-inflammatory Pathways: The compound inhibits the production of pro-inflammatory cytokines and mediators, reducing inflammation.
Anticancer Mechanisms: This compound induces apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.
Comparison with Similar Compounds
Odoratisol C is compared with other similar neolignans, such as:
Odoratisol A: Another neolignan isolated from the same plant, known for its anticoagulant effects.
Machilin-I: A related compound with similar structural features and biological activities.
Licarin A: A neolignan with notable antioxidant properties.
This compound stands out due to its unique combination of chemical structure and potential pharmacological properties, making it a valuable compound for further research and development.
Properties
CAS No. |
891182-95-9 |
---|---|
Molecular Formula |
C20H24O5 |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
4-[(2R,3R,4R,5S)-5-(4-hydroxy-3-methoxyphenyl)-3,4-dimethyloxolan-2-yl]-2-methoxyphenol |
InChI |
InChI=1S/C20H24O5/c1-11-12(2)20(14-6-8-16(22)18(10-14)24-4)25-19(11)13-5-7-15(21)17(9-13)23-3/h5-12,19-22H,1-4H3/t11-,12-,19-,20+/m1/s1 |
InChI Key |
GMXMKSFJQLFOSO-MWRFHTASSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@H](O[C@H]1C2=CC(=C(C=C2)O)OC)C3=CC(=C(C=C3)O)OC)C |
Canonical SMILES |
CC1C(C(OC1C2=CC(=C(C=C2)O)OC)C3=CC(=C(C=C3)O)OC)C |
Origin of Product |
United States |
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